4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that incorporates a thiophene ring fused with a cycloheptane ring, along with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple stepsSpecific reaction conditions such as the use of Lewis acids, solvents like dichloromethane, and controlled temperatures are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s overall biological activity by facilitating binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound shares a similar thiophene-cycloheptane structure but differs in the functional groups attached.
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one: Another related compound used as an intermediate in the synthesis of various derivatives.
Uniqueness
4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-ethyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-2-16-12(14-15-13(16)17)10-8-18-11-7-5-3-4-6-9(10)11/h8H,2-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICFWKVWQVMST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC3=C2CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116927 |
Source
|
Record name | 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-84-4 |
Source
|
Record name | 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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